![molecular formula C18H27N3O3 B2688037 1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea CAS No. 2380172-73-4](/img/structure/B2688037.png)
1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea, also known as MORU-002, is a synthetic compound that has been gaining attention in the scientific community due to its potential use as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of 1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea is not fully understood, but it is believed to involve the inhibition of the protein kinase CK2. CK2 is a protein that is overexpressed in many types of cancer cells and plays a role in cell proliferation and survival. Inhibition of CK2 by this compound leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index. Additionally, this compound has been shown to inhibit the growth of cancer cells in vivo in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea is its specificity for CK2, which may lead to fewer off-target effects compared to other anti-cancer agents. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans.
Orientations Futures
Future research on 1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea could focus on optimizing the synthesis method to improve yields and reduce costs. Additionally, further studies could investigate the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, clinical trials could be conducted to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea can be synthesized using a multi-step process that involves the reaction of cyclobutanone with morpholine, followed by the reaction of the resulting product with phenoxyethyl isocyanate. The final product is obtained by treating the intermediate with hydrochloric acid.
Applications De Recherche Scientifique
1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea has been studied for its potential use as an anti-cancer agent. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
1-[(1-morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-17(19-9-12-24-16-5-2-1-3-6-16)20-15-18(7-4-8-18)21-10-13-23-14-11-21/h1-3,5-6H,4,7-15H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCYGYYTVGNBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)NCCOC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

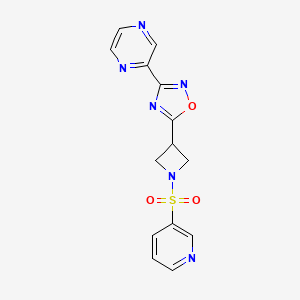
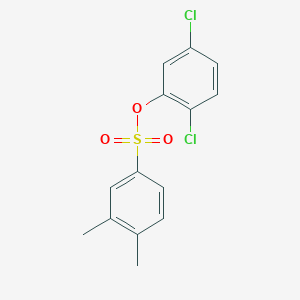
![Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2687957.png)
![2-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2687959.png)

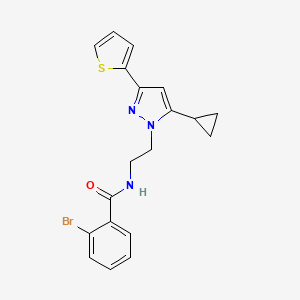
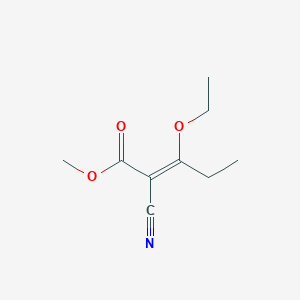

![4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B2687966.png)
![Benzyl({2-[benzyl(methyl)amino]ethyl})amine](/img/structure/B2687970.png)
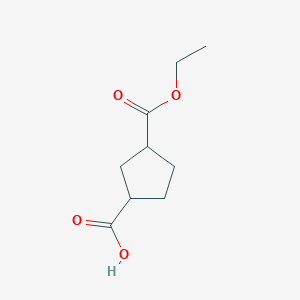
![4-[(3,7-Dimethyl-1-bicyclo[3.3.1]nonanyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2687973.png)
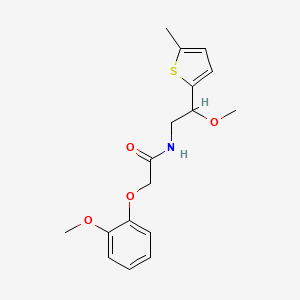
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2687977.png)